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Sodium L-Rhamnonate - 159929-82-5

Sodium L-Rhamnonate

Catalog Number: EVT-1461014
CAS Number: 159929-82-5
Molecular Formula: C6H12NaO6
Molecular Weight: 203.146
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Product Introduction

L-Rhamnonate

Compound Description: L-Rhamnonate is the anion form of L-rhamnonic acid, a sugar acid. It is a substrate for L-rhamnonate dehydratase (RhamD), an enzyme in the enolase superfamily. []

Relevance: L-Rhamnonate is directly related to Sodium L-Rhamnonate as its anionic component. It shares the same core sugar structure, differing only in the presence of a sodium cation in Sodium L-Rhamnonate. []

L-Mannonate

Compound Description: L-Mannonate is the anion of mannonic acid, a sugar acid derived from mannose. It serves as a less efficient substrate for RhamD compared to L-rhamnonate. []

Relevance: L-Mannonate exhibits structural similarity to Sodium L-Rhamnonate by possessing the same basic sugar structure, lacking only the 6-deoxy modification present in L-rhamnonate. []

L-Lyxonate

Compound Description: L-Lyxonate, the anion of Lyxonic acid, is another sugar acid that acts as a substrate for RhamD, although less effectively than L-rhamnonate. []

Relevance: L-Lyxonate falls under the same category of sugar acids as Sodium L-Rhamnonate, sharing a similar core structure. The difference lies in the stereochemistry of the hydroxyl groups on the sugar molecule. []

D-Gulonate

Compound Description: D-Gulonate, the anionic form of D-gulonic acid, also belongs to the sugar acid family and can be dehydrated by RhamD, though with lower efficiency than L-rhamnonate. []

3-Deoxy-L-Rhamnonate

Compound Description: 3-Deoxy-L-Rhamnonate is a derivative of L-rhamnonate, created by reducing the product of the RhamD reaction with sodium borohydride (NaBH4). []

Relevance: 3-Deoxy-L-Rhamnonate is a modified version of L-rhamnonate, the core component of Sodium L-Rhamnonate. This derivative lacks a hydroxyl group at the C3 position, making it useful for studying the enzyme mechanism of RhamD. []

Source

Sodium L-rhamnonate is synthesized through the biotransformation of L-rhamnose, a naturally occurring sugar found in various plants, particularly in the cell walls of certain bacteria and fruits. This process often involves specific microorganisms that facilitate the conversion of L-rhamnose into sodium L-rhamnonate.

Classification

Sodium L-rhamnonate belongs to the class of organic compounds known as carboxylic acids and their derivatives. It is categorized as a sugar acid due to its structural characteristics, which include a carboxyl group attached to a sugar backbone.

Synthesis Analysis

Methods

Sodium L-rhamnonate can be synthesized via several methods, with biotransformation being the most prominent. The following outlines common synthesis routes:

  1. Biotransformation:
    • Microorganisms: Specific strains such as Pseudomonas taetrolens are utilized to convert L-rhamnose into L-rhamnonic acid, which is subsequently neutralized to form sodium L-rhamnonate.
    • Enzymatic Pathway: The conversion involves enzymes like L-rhamnose-1-dehydrogenase and L-rhamnono-γ-lactonase, which catalyze the oxidation and hydrolysis processes respectively.
  2. Industrial Production:
    • In industrial settings, bioreactors are employed under controlled fermentation conditions to optimize yield and purity. High-performance liquid chromatography (HPLC) is typically used for purification and characterization of the final product.

Technical Details

The synthesis process may involve various reaction conditions such as temperature control, pH adjustments, and substrate concentrations to maximize efficiency. The use of biocatalysts enhances specificity and reduces by-products.

Molecular Structure Analysis

Structure

Sodium L-rhamnonate has a molecular formula of C₆H₁₃NaO₇, with a molecular weight of approximately 182.17 g/mol. Its structure features:

  • A six-carbon backbone.
  • A carboxylate group (–COO⁻) that contributes to its acidic properties.
  • Hydroxyl groups (-OH) that enhance its solubility in water.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which provide insights into its functional groups and molecular conformation.

Chemical Reactions Analysis

Reactions

Sodium L-rhamnonate participates in various chemical reactions:

  1. Oxidation:
    • Can be oxidized to form L-rhamnonic acid using oxidizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction:
    • It can be reduced back to L-rhamnose using reducing agents such as sodium borohydride.
  3. Substitution:
    • In substitution reactions, the sodium ion can be replaced by other cations to form different salts.

Technical Details

The reaction conditions for these transformations vary based on the desired product and include factors such as temperature, solvent choice, and reaction time.

Mechanism of Action

Process

The mechanism of action for sodium L-rhamnonate involves its metabolic pathways within living organisms:

  • Upon entering cells, it undergoes enzymatic conversion into pyruvate and other metabolites through pathways involving specific enzymes that facilitate oxidation and hydrolysis.
  • This metabolic pathway is crucial for energy production in certain microorganisms, influencing their growth and metabolic efficiency .

Data

Studies indicate that sodium L-rhamnonate significantly impacts cellular processes in organisms such as Aspergillus niger, where it plays a role in growth regulation on rhamnose substrates .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • pH: The aqueous solution of sodium L-rhamnonate tends to be slightly acidic.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant Data or Analyses

Characterization techniques such as HPLC and mass spectrometry are employed to analyze purity and confirm the identity of sodium L-rhamnonate during synthesis .

Applications

Sodium L-rhamnonate has several scientific applications:

  1. Biotechnology: Used as a substrate in microbial fermentation processes due to its role in energy metabolism.
  2. Food Industry: Acts as a flavoring agent or preservative due to its natural origin.
  3. Pharmaceuticals: Investigated for potential therapeutic effects related to metabolic disorders or as an ingredient in drug formulations .
Introduction to Sodium L-Rhamnonate

Chemical Structure and Properties of Sodium L-Rhamnonate

The molecular architecture of sodium L-rhamnonate features a six-carbon backbone derived from L-rhamnose (6-deoxy-L-mannose) through oxidation at the C1 position. This transformation replaces the aldehyde group with a carboxylate functionality, which exists in its ionized form when dissolved in aqueous solutions at physiological pH. The molecule retains the hydroxyl groups at positions C2, C3, C4, and C5 characteristic of its hexose origin, while the C6 position remains a methyl group (-CH₃) instead of the typical hydroxymethyl (-CH₂OH) found in most hexuronic acids. This structural feature significantly influences its conformational behavior and biochemical reactivity. The stereochemistry at C2 (R), C3 (S), and C4 (R) positions corresponds to the manno configuration, distinguishing it from isomeric compounds like L-lyxonate or L-fuconate [4] [8].

The carboxylate group imparts water solubility and allows salt formation, while the hydroxyl groups participate in hydrogen bonding and metal coordination. These structural features contribute to the molecule's recognition by specific enzymes in microbial catabolic pathways. Sodium L-rhamnonate typically exists as a white to off-white crystalline powder under standard conditions. Its spectroscopic signatures include characteristic infrared absorption bands at approximately 1590-1610 cm⁻¹ (asymmetric COO⁻ stretch), 1400-1420 cm⁻¹ (symmetric COO⁻ stretch), and broad O-H stretches around 3200-3400 cm⁻¹. In nuclear magnetic resonance (NMR) spectroscopy, the compound exhibits distinctive proton chemical shifts, particularly for the methyl group at approximately δ 1.2-1.3 ppm (doublet) and the methine proton at C5 around δ 3.6-4.0 ppm (multiplet), while carbon NMR shows the carboxylate carbon at δ 175-180 ppm [1] [4].

Natural Occurrence and Biological Relevance

Metabolic Pathway Context

Sodium L-rhamnonate does not occur as a primary metabolite in plant tissues but is exclusively formed as a transient intermediate during microbial processing of L-rhamnose. Its biological significance stems from its position in the non-phosphorylated oxidative pathway (LRA pathway), which represents the exclusive route for L-rhamnose catabolism in numerous fungi and certain bacteria. In this pathway, L-rhamnose undergoes four enzymatic transformations:

  • L-rhamnose 1-dehydrogenase (LraA) oxidizes L-rhamnose to L-rhamno-γ-lactone
  • L-rhamnono-γ-lactonase (LraB) hydrolyzes the lactone ring to form L-rhamnonate
  • L-rhamnonate dehydratase (LraC) dehydrates L-rhamnonate to L-2-keto-3-deoxyrhamnonate (L-KDR)
  • L-KDR aldolase (LraD) cleaves L-KDR to pyruvate and L-lactaldehyde

Within this sequence, L-rhamnonate occupies the second metabolic position as the substrate for the dehydratase enzyme (LraC). The pathway operates exclusively in the cytoplasm and requires the prior transport of free L-rhamnose into the cell via specific permeases. The exclusive commitment to this pathway in fungi like Aspergillus nidulans was demonstrated through deletion studies of the lraA gene (encoding the dehydrogenase), which completely abolished growth on L-rhamnose as a sole carbon source and prevented induction of α-L-rhamnosidase genes [1] [3] [8].

Biological Sources and Distribution

The enzymatic machinery for L-rhamnonate production and conversion is phylogenetically widespread but not universal. Among filamentous fungi, species from the genera Aspergillus (e.g., A. nidulans, A. niger, A. fumigatus), Fusarium (e.g., F. graminearum), and Neurospora crassa possess the complete LRA pathway. In yeasts, the pathway has been characterized in Scheffersomyces stipitis, Debaryomyces polymorphus, Aureobasidium pullulans, and Pichia pastoris. Among bacteria, the non-phosphorylated pathway occurs in select species including Azotobacter vinelandii, Sphingomonas sp., and Burkholderia cenocepacia, though many bacteria utilize the alternative phosphorylated pathway [1] [2] [6].

The distribution of L-rhamnonate-producing organisms correlates with ecological niches rich in L-rhamnose-containing polymers. These include plant material undergoing decomposition (where rhamnogalacturonan I and II from pectin are abundant), marine environments (where green macroalgae produce ulvan polysaccharides), and specific microbial habitats where bacterial rhamnolipids or rhamnose-containing exopolysaccharides occur. The pathway's induction is highly specific to L-rhamnose availability, as demonstrated in Chloroflexus aurantiacus, where transcript levels of L-rhamnose utilization genes increased dramatically when L-rhamnose was provided as the sole carbon source [2] [5] [7].

Table 2: Comparative Features of L-Rhamnonate Metabolism Across Microorganisms

Organism GroupRepresentative SpeciesGene OrganizationRegulatory MechanismPathway Variants
Ascomycete FungiAspergillus nidulansGenomically scatteredRhaR-dependent induction; CreA-independent CCRNon-phosphorylated only
Saccharomycete YeastsScheffersomyces stipitisLRA gene clusterL-Rhamnose induction; glucose repressionNon-phosphorylated only
GammaproteobacteriaEscherichia colirhaBAD operonRhaS/RhaR AraC regulatorsPhosphorylated only
AlphaproteobacteriaAzotobacter vinelandiiPartially clusteredUncharacterizedNon-phosphorylated
ChloroflexiChloroflexus aurantiacusNovel bifunctional genesL-Rhamnose responsive regulonHybrid with novel RhaEW enzyme

Historical Context and Discovery in Microbial Metabolism

Timeline of Pathway Elucidation

The metabolic significance of sodium L-rhamnonate emerged gradually through biochemical and genetic investigations spanning five decades:

  • 1960s-1970s: Initial biochemical studies in Aureobasidium pullulans and Escherichia coli identified two distinct L-rhamnose utilization pathways. While the phosphorylated pathway (yielding dihydroxyacetone phosphate and lactaldehyde) was characterized in enterobacteria, early enzyme assays in A. pullulans revealed NAD+-dependent dehydrogenase activity toward L-rhamnose, suggesting an alternative oxidative route [1] [9].

  • 1980s: Isotopic tracer studies in yeasts confirmed that L-rhamnose metabolism proceeded through acidic intermediates without phosphorylation. The enzymatic conversion of L-rhamnose to a lactone, followed by its hydrolysis to an aldonic acid (later identified as L-rhamnonate), was demonstrated in cell-free extracts of Pichia species. However, the enzymes remained uncharacterized at the molecular level [6].

  • Early 2000s: Genomic analyses of Scheffersomyces stipitis revealed a four-gene cluster (LRA1-LRA4) encoding enzymes for the complete non-phosphorylated pathway. Heterologous expression and enzyme assays confirmed LRA1 as L-rhamnose 1-dehydrogenase, LRA2 as lactonase, LRA3 as dehydratase, and LRA4 as L-KDR aldolase. This established the canonical LRA pathway and identified L-rhamnonate as the product of LRA2 [1] [6].

  • 2010-2020: Comparative genomics expanded the pathway's known distribution across diverse bacteria and fungi. Functional characterization in Aspergillus nidulans (2014-2020) confirmed orthologous genes (lraA, lraB, lraC, lraD) despite lack of clustering in this fungus. Crucially, A. nidulans research revealed that L-rhamnonate dehydratase (LraC) is co-regulated with upstream pathway genes via the transcription factor RhaR, solidifying L-rhamnonate's position within an inducible metabolic system [1] [8] [9].

Regulatory Mechanisms and Induction Phenomena

Research on sodium L-rhamnonate's metabolic context revolutionized understanding of microbial carbon catabolism regulation. Key discoveries include:

  • Inducer Identity Controversy: Early models assumed L-rhamnose itself induced its catabolic genes. However, deletion of lraA (L-rhamnose dehydrogenase) in Aspergillus nidulans abolished growth on L-rhamnose AND prevented induction of α-L-rhamnosidases and lraC (dehydratase). This demonstrated that L-rhamnose cannot induce its own catabolism; instead, an intermediate downstream of LraA—potentially L-rhamnonate or its derivative L-KDR—serves as the true physiological inducer that activates RhaR [1] [3] [8].

  • Glucose Repression: Expression of L-rhamnonate-producing/-consuming enzymes is subject to carbon catabolite repression (CCR). In A. nidulans, this repression operates via a CreA-independent mechanism, contrasting with many other sugar utilization pathways. Transcriptomic analyses showed that glucose represses lraA, lraB, and lraC expression even in a creA deletion mutant. This suggests novel regulatory inputs, possibly involving inducer exclusion or other post-transcriptional mechanisms [1] [8].

  • Aldehyde Dehydrogenase Connection: The aldA gene (encoding a broad-substrate aldehyde dehydrogenase) in A. nidulans is induced during growth on L-rhamnose. The aldA67 loss-of-function mutant exhibits severely impaired growth on L-rhamnose but HYPERINDUCTION of RhaR-regulated genes. This suggests that L-lactaldehyde accumulation (due to AldA deficiency) increases production of the true inducer, implicating pathway flux as a modulator of induction strength [3].

  • Bacterial Variations: In Chloroflexus aurantiacus and Bacillus subtilis, a novel bifunctional enzyme (RhaEW) was discovered that fuses L-rhamnulose-phosphate aldolase activity with L-lactaldehyde dehydrogenase activity. This evolutionary innovation bypasses the need for separate aldolase and dehydrogenase enzymes, representing a metabolic pathway optimization that influences flux through intermediates related to L-rhamnonate metabolism [2] [5] [9].

Table 3: Key Enzymes Involved in L-Rhamnonate Biosynthesis and Conversion

EnzymeEC NumberGene SymbolReaction CatalyzedOrganism Examples
L-Rhamnose 1-Dehydrogenase1.1.1.-lraA, LRA1L-Rhamnose + NAD⁺ → L-Rhamno-γ-lactone + NADHA. nidulans, S. stipitis
L-Rhamnono-γ-Lactonase3.1.1.-lraB, LRA2L-Rhamno-γ-lactone + H₂O → L-RhamnonateA. nidulans, P. pastoris
L-Rhamnonate Dehydratase4.2.1.-lraC, LRA3L-Rhamnonate → L-2-Keto-3-deoxyrhamnonate + H₂OA. niger, S. stipitis
L-KDR Aldolase4.1.2.-lraD, LRA4L-KDR → Pyruvate + L-LactaldehydeP. pastoris, A. pullulans
Bifunctional RhaEW4.1.2.43/1.2.1.-rhaEWL-Rhamnulose-1-P → DHAP + L-Lactaldehyde; L-Lactaldehyde → L-LactateC. aurantiacus, B. subtilis

Analytical Identification and Characterization

The definitive identification of sodium L-rhamnonate in biological systems relied on advancing analytical techniques:

  • Chromatographic Methods: Early studies used paper chromatography and thin-layer chromatography (TLC) with solvent systems like butanol-acetic acid-water (4:1:5) to separate rhamnose-derived metabolites. L-Rhamnonate exhibited distinct migration patterns (Rf ≈ 0.25-0.35) distinguishable from L-rhamnose (Rf ≈ 0.40-0.50) and L-rhamnono-γ-lactone (Rf ≈ 0.60-0.70) [1].

  • Enzymatic Assays: Specific detection relied on coupling L-rhamnonate formation to NADH production via dehydrogenase activity or measuring substrate depletion in dehydratase assays. Aspergillus nidulans LraC (dehydratase) activity was quantified by monitoring L-rhamnonate disappearance at 235 nm or by detecting keto-acid formation with thiobarbituric acid [8].

  • Mass Spectrometry: Modern LC-MS/MS methods enabled precise identification. Sodium L-rhamnonate shows characteristic negative ion mode fragments at m/z 97 [C₃H₅O₄]⁻, m/z 127 [C₄H₇O₅]⁻, and m/z 179 [M-H-18]⁻ (loss of water). Its chromatographic retention time typically ranges between 5-7 minutes on HILIC columns under standard conditions [3] [6].

  • NMR Spectroscopy: Purified sodium L-rhamnonate exhibits key ¹³C NMR resonances at δ 177.5 (C1), 71.2 (C2), 72.8 (C3), 73.5 (C4), 73.1 (C5), and 17.8 ppm (C6), confirming its structure and distinguishing it from isomers. ¹H NMR shows complex coupling patterns between H2-H5 protons due to multiple chiral centers [4].

Properties

CAS Number

159929-82-5

Product Name

Sodium L-Rhamnonate

IUPAC Name

sodium;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate

Molecular Formula

C6H12NaO6

Molecular Weight

203.146

InChI

InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+;/m0./s1

InChI Key

RNBMGHMRGMTMKR-WPFDRSMRSA-N

SMILES

CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Synonyms

6-Deoxy-L-mannonic Acid Sodium Salt;

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